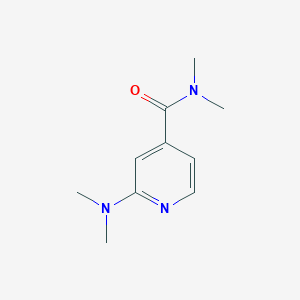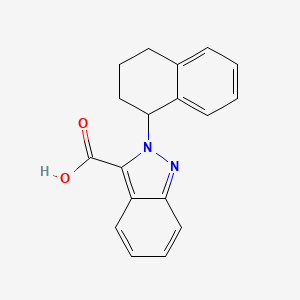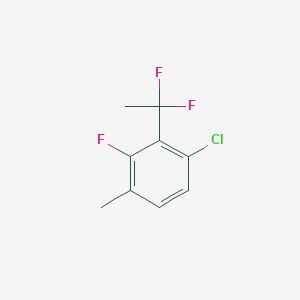
1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene
Vue d'ensemble
Description
The compound “1-Chloro-2-(1,1-difluoroethyl)benzene” is a type of haloalkane, which is a class of compounds that contain a halogen atom (fluorine, chlorine, bromine, iodine, or astatine) and an alkyl group . It has a molecular weight of 176.59 .
Synthesis Analysis
While specific synthesis methods for “1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene” were not found, similar compounds such as “1-Chloro-2,2-difluoroethylene” have been synthesized via the reductive dechlorination of “1,2,2-trichloro-1,1-difluoroethane” in the presence of zero-valent zinc .Molecular Structure Analysis
The molecular structure of “1-Chloro-2-(1,1-difluoroethyl)benzene” consists of a benzene ring with a chlorine atom and a 1,1-difluoroethyl group attached to it .Applications De Recherche Scientifique
Vaporization Enthalpies and Phase Behavior
The study of vaporization enthalpies and phase behavior of fluoro- and chloro-substituted methylbenzenes, including compounds similar in structure to 1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene, provides insights into their thermodynamic properties. These properties are crucial for understanding the behavior of such compounds under different temperature and pressure conditions, which is essential for their application in various scientific research areas, such as materials science and chemical engineering (Verevkin et al., 2014).
Synthesis and Reactivity
The synthesis and reactivity of halogenated benzene derivatives, including chloro- and fluoro-substituted compounds, have been extensively studied. These compounds serve as key intermediates in the preparation of a wide range of chemical products, including pharmaceuticals, agrochemicals, and materials. Understanding the synthesis routes and reactivity of these compounds allows for the development of more efficient and sustainable chemical processes (Xun & Qing-ping, 2004).
C–Cl Bond Activation
Research on the C–Cl bond activation of dichloroarenes by photogenerated complexes sheds light on the selectivity and efficiency of halogen bond cleavage. This knowledge is pivotal in the field of organometallic chemistry, where selective bond activation is crucial for the development of catalytic processes and the synthesis of complex molecules (Aballay et al., 2005).
Fluorination Techniques
The development of practical and convenient fluorination techniques for carbonyl compounds, including those similar to 1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene, is crucial for introducing fluorine atoms into organic molecules. Fluorination can significantly alter the physical, chemical, and biological properties of compounds, making this research area highly relevant for medicinal chemistry and drug development (Kitamura et al., 2011).
Aryne Chemistry for Building Blocks
The study of aryne chemistry, especially involving fluoro- and chloroarenes, provides new pathways for the synthesis of complex organic structures. These methodologies are invaluable for constructing novel organic molecules with potential applications in pharmaceuticals, agrochemicals, and organic materials (Masson & Schlosser, 2005).
Propriétés
IUPAC Name |
1-chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c1-5-3-4-6(10)7(8(5)11)9(2,12)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEDJUMPPHHEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(C)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



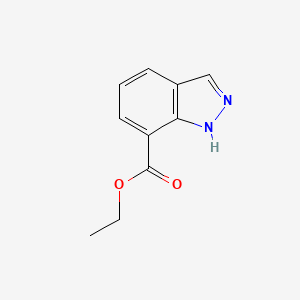
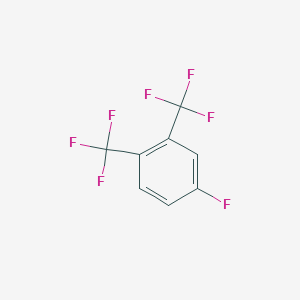
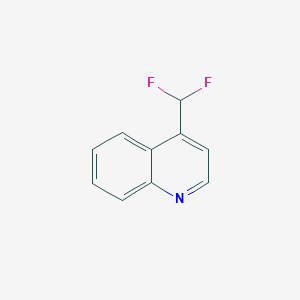
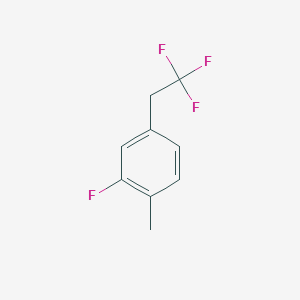
![(1-[Trifluoromethyl]cyclopentyl)benzene](/img/structure/B1390600.png)
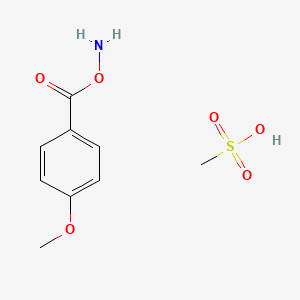
![2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1390605.png)
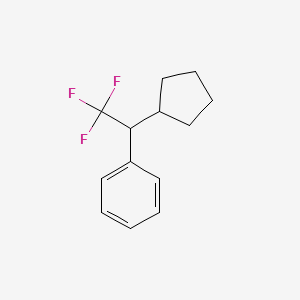
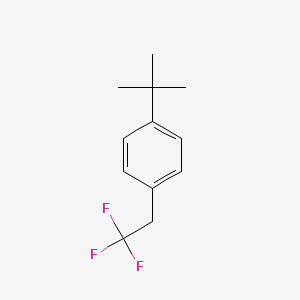
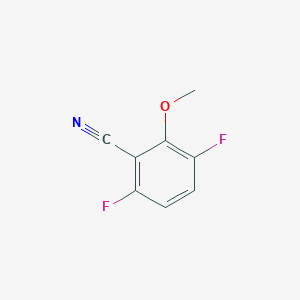
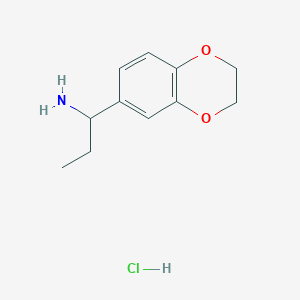
![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1390615.png)
